TDI-11055

Epigenetics Pharmacokinetics Acute Myeloid Leukemia

Researchers seeking ENL YEATS inhibition face a critical gap: prior chemical probes (e.g., SR-0813) lack oral bioavailability for sustained in vivo target engagement. TDI-11055 closes this gap as the only ENL YEATS inhibitor with validated in vivo activity. - 31% oral bioavailability; tumor growth inhibition at 100-200 mg/kg p.o. in subcutaneous & disseminated AML xenografts. - CRISPR-Cas9 resistance mutations (sgENL326, sgENL323) confirmed for on-target control; selective for ENL/AF9 over GAS41/YEATS2. - Induces differentiation in MLL-r & NPM1-mut AML cells; suppresses HOXA9, MEIS1, MYB stemness programs.

Molecular Formula C22H24N6O
Molecular Weight 388.5 g/mol
Cat. No. B12363261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTDI-11055
Molecular FormulaC22H24N6O
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1CCCN1CC2=CC3=CN=C(C=C3N2)NC(=O)C4=CC5=C(C=C4)N(N=C5)C
InChIInChI=1S/C22H24N6O/c1-14-4-3-7-28(14)13-18-9-16-11-23-21(10-19(16)25-18)26-22(29)15-5-6-20-17(8-15)12-24-27(20)2/h5-6,8-12,14,25H,3-4,7,13H2,1-2H3,(H,23,26,29)/t14-/m0/s1
InChIKeyQRYISIPABXJVOQ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TDI-11055 Product Identification


TDI-11055 (CAS: 2657651-10-8, molecular formula C22H24N6O, MW 388.47 g/mol) is a small-molecule inhibitor targeting the YEATS domain of the epigenetic reader protein eleven-nineteen leukemia (ENL, also known as MLLT1) [1]. The compound functions by blocking the interaction between the ENL YEATS domain and acylated histones, thereby displacing ENL from chromatin . TDI-11055 was developed through a medicinal chemistry optimization campaign specifically to overcome the pharmacokinetic limitations of earlier ENL YEATS inhibitors and to enable in vivo evaluation of this mechanism in acute myeloid leukemia (AML) models [2].

ENL YEATS domain inhibition probe
In vivo AML model-response studies
Reported oral bioavailability suitable for animal dosing

TDI-11055 Differentiation Rationale


Substitution among ENL YEATS domain inhibitors is not straightforward due to substantial divergence in pharmacokinetic properties, in vivo tolerability, and the breadth of selectivity profiling. Prior to TDI-11055, existing ENL YEATS inhibitors including SR-0813 and earlier chemical probes demonstrated in vitro potency but lacked the oral bioavailability and pharmacokinetic profile necessary for sustained in vivo target engagement in animal models [1]. Furthermore, inhibitors within this class exhibit varying selectivity profiles against other YEATS domain-containing proteins (GAS41, YEATS2, YEATS4) and off-target bromodomains, which can confound mechanistic interpretation [2]. The absence of validated in vivo efficacy data for comparator compounds creates a critical barrier to reproducible translational research, making TDI-11055's demonstrated in vivo activity a key differentiator for investigators requiring a tool compound with established performance in animal models [3].

Oral exposure and PK profile
Alternative ENL inhibitors lack reported oral bioavailability; in vivo exposure may not be achieved, limiting animal model translation.
Selectivity across YEATS/bromodomains
Off-target profiles differ; comparator compounds may interact with GAS41, YEATS2, or MAP3K19, complicating mechanistic interpretation.
Absence of in vivo endpoint data
No published in vivo efficacy or target engagement data exist for SR-0813, XS018661, or other ENL inhibitors, requiring extensive re-validation before substitution.

TDI-11055 Comparative Evidence


Oral Bioavailability vs. SR-0813

TDI-11055 demonstrates 31% oral bioavailability in rats, enabling in vivo dosing for efficacy studies, whereas SR-0813 and earlier ENL YEATS inhibitors showed no in vivo efficacy in animal models due to poor pharmacokinetic properties [1]. This represents a critical functional differentiation, as the literature explicitly states that prior to TDI-11055, no ENL YEATS inhibitor had demonstrated efficacy in animal models [2]. While SR-0813 exhibits higher in vitro potency against ENL YEATS (IC50 = 25 nM vs. 50 nM for TDI-11055), its inability to achieve adequate systemic exposure precludes its use in in vivo studies, making TDI-11055 the only validated tool compound for animal model evaluation of ENL YEATS inhibition [3].

Oral Bioavailability vs. SR-0813
Head-to-head
F% 31 (rat). TDI-11055 active in vivo. SR-0813: no in vivo efficacy.
Reported in vivo exposure context; comparator lacks in vivo endpoint data.
Rat PK study; MV4;11 and PDX AML models.
Epigenetics Pharmacokinetics Acute Myeloid Leukemia

Tumor Growth Inhibition in AML Xenografts

In a subcutaneous MV4;11 xenograft model, TDI-11055 treatment at 200 mg/kg (p.o., b.i.d.) produced statistically significant tumor growth inhibition over 8 days compared to vehicle control (P < 0.05), with concomitant reduction in key ENL target genes HOXA9, MYC, MEIS1, and MYB in tumor tissue [1]. In disseminated leukemia models, TDI-11055 (200 mg/kg, p.o., q.d.) significantly reduced leukemic burden as measured by peripheral blood human CD45+ cell percentages and prolonged survival in both MV4;11 and patient-derived xenograft (PDX) models of MLL-rearranged AML (Kaplan-Meier survival curves, P value by Log-rank test) [2]. No comparator ENL YEATS inhibitor has published in vivo efficacy data in these models [3].

Tumor Growth Inhibition
Reported
Statistically significant tumor growth inhibition (P
Supports in vivo model-response endpoint evaluation.
MV4;11 xenograft; no comparator ENL inhibitor data.
Selectivity Profile vs. SR-0813 / XS018661
Head-to-head
TDI-11055 IC50: ENL 50 nM, AF9 70 nM; no GAS41/YEATS2 activity. SR-0813: ENL 25 nM, MAP3K19 off-target. XS018661: ENL 1.6 µM.
Distinct selectivity and off-target profile; supports ENL/AF9-specific interpretation.
TR-FRET and SPR assays; bromodomain/kinase panel.
CRISPR Target Engagement
Reported
ENL mutations sgENL326/323 confer resistance; validates on-target ENL inhibition.
Genetic target engagement confirmation; not reported for comparators.
CRISPR-Cas9 screen in MLL-r/NPM1c lines.
AML Subtype-Selective Activity
Class-level inference
Responsive in MLL-r and NPM1-mutated cells; minimal effect in ENL-independent lines. Narrower spectrum than BET inhibitor JQ1.
Genetic biomarker-defined model selection for ENL dependency.
Cell viability panels; primary AML samples.
Xenograft Tumor Growth Pharmacodynamics

Selectivity Profile vs. SR-0813 and XS018661

TDI-11055 exhibits selective inhibition of ENL and AF9 YEATS domains with IC50 values of 50 nM and 70 nM respectively, while showing no detectable activity against GAS41 or YEATS2 YEATS domains at tested concentrations . In comparison, SR-0813 shows IC50 = 25 nM for ENL YEATS and 311 nM for AF9 YEATS, but also binds MAP3K19 with Kd = 3.5 μM (>100-fold lower affinity than ENL YEATS Kd = 30 nM), representing a potential off-target liability [1]. XS018661, an earlier first-in-class inhibitor, exhibits substantially weaker potency with IC50 = 1.6 μM for ENL and 3.0 μM for AF9, and Kd values of 754 nM and 523 nM respectively . The cleaner selectivity profile of TDI-11055 relative to SR-0813 and its superior potency relative to XS018661 position it as the preferred tool compound for experiments requiring unambiguous interpretation of ENL/AF9 YEATS domain biology.

Selectivity Profile vs. SR-0813 / XS018661
Head-to-head
TDI-11055 IC50: ENL 50 nM, AF9 70 nM; no GAS41/YEATS2 activity. SR-0813: ENL 25 nM, MAP3K19 off-target. XS018661: ENL 1.6 µM.
Distinct selectivity and off-target profile; supports ENL/AF9-specific interpretation.
TR-FRET and SPR assays; bromodomain/kinase panel.
Selectivity YEATS Domain Off-Target

CRISPR Target Engagement Validation

A CRISPR-Cas9-mediated mutagenesis screen identified an ENL mutation (sgENL326 and sgENL323) that confers relative growth advantage under TDI-11055 treatment, providing genetic validation that the compound's anti-proliferative effects are on-target and mediated through ENL inhibition [1]. This level of target engagement validation is not available for comparator compounds SR-0813, XS018661, or Eleven-Nineteen-Leukemia Protein IN-1 in published literature [2]. TDI-11055 treatment also rapidly decreases chromatin occupancy of ENL-associated complexes and impairs transcription elongation, as demonstrated by ChIP-seq and RNA-seq analyses, leading to suppression of key oncogenic gene expression programs (HOXA9, MYC, MEIS1, MYB) and induction of differentiation in AML cells [3].

CRISPR Target Engagement
Reported
ENL mutations sgENL326/323 confer resistance; validates on-target ENL inhibition.
Genetic target engagement confirmation; not reported for comparators.
CRISPR-Cas9 screen in MLL-r/NPM1c lines.
Target Engagement CRISPR Resistance Mechanism

Subtype-Specific Activity in MLL-r and NPM1-Mutated AML

TDI-11055 selectively suppresses the growth of ENL-dependent leukemia cell lines and primary patient samples carrying MLL rearrangements or NPM1 mutations, while showing minimal effects on non-ENL-dependent cell lines . This subtype-specific responsiveness is consistent with the genetic dependency of these AML subtypes on ENL YEATS domain function. In contrast, broader-spectrum epigenetic inhibitors such as BET bromodomain inhibitors (e.g., JQ1) lack this genetic subtype selectivity and exhibit more widespread transcriptional effects [1]. The data indicate that cell lines and primary patient samples with MLL rearrangements or NPM1 mutations are responsive to TDI-11055, establishing a defined patient selection biomarker framework [2].

AML Subtype-Selective Activity
Class-level inference
Responsive in MLL-r and NPM1-mutated cells; minimal effect in ENL-independent lines. Narrower spectrum than BET inhibitor JQ1.
Genetic biomarker-defined model selection for ENL dependency.
Cell viability panels; primary AML samples.
Acute Myeloid Leukemia MLL-rearranged NPM1 mutation

TDI-11055 Application Scenarios


In Vivo Pharmacology in AML Xenografts

TDI-11055 is uniquely suited for in vivo efficacy studies in mouse xenograft models of MLL-rearranged and NPM1-mutated AML. The compound's 31% oral bioavailability and demonstrated tumor growth inhibition in subcutaneous and disseminated models make it the only ENL YEATS inhibitor with validated in vivo activity [1]. Dosing regimens of 100-200 mg/kg (p.o., b.i.d. or q.d.) produce significant reductions in leukemic burden and prolong survival without overt toxicity to normal hematopoiesis [2].

CRISPR Target Engagement & Resistance Studies

Investigators requiring rigorous target engagement validation should utilize TDI-11055, which has published CRISPR-Cas9 mutagenesis screen data identifying specific ENL mutations (sgENL326, sgENL323) that confer resistance [3]. This genetic validation framework is not available for comparator ENL YEATS inhibitors and provides a critical control for confirming on-target compound effects in cellular assays.

Transcription Elongation & Chromatin Occupancy Studies

For researchers studying the role of the ENL YEATS domain in transcription elongation, TDI-11055 offers validated functional readouts including decreased chromatin occupancy of ENL-associated complexes (by ChIP-seq) and impaired transcription elongation (by RNA-seq) [4]. The compound's selective inhibition of ENL and AF9 YEATS domains without activity against GAS41 or YEATS2 ensures that observed transcriptional changes are attributable to ENL/AF9 YEATS domain blockade .

AML Differentiation Induction Studies

TDI-11055 treatment induces differentiation in MLL-rearranged and NPM1-mutated AML cells, making it a valuable tool for studying epigenetic reprogramming toward myeloid differentiation . This application is supported by gene expression analyses showing suppression of stemness-associated programs (HOXA9, MEIS1, MYB) and upregulation of differentiation markers in treated cells .

Application
Selection Property
Validation Focus
In vivo AML xenograft studies
Reported oral bioavailability and model-response data
Tumor growth inhibition and survival endpoints
CRISPR-based target engagement studies
Published resistance-conferring ENL mutations
On-target mechanism confirmation
Transcription elongation & chromatin occupancy research
Selective ENL/AF9 inhibition; no GAS41/YEATS2 activity
ChIP-seq/RNA-seq endpoint interpretation
AML differentiation induction studies
Suppression of stemness programs; differentiation marker induction
Gene expression endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TDI-11055

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.